molecular formula C10H10ClN5 B2747886 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine CAS No. 851435-00-2

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine

Cat. No. B2747886
CAS RN: 851435-00-2
M. Wt: 235.68
InChI Key: GTLCOMIHIRXKRB-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines . It is available for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula, molecular weight, and other related properties .

Scientific Research Applications

1. Insecticidal and Antibacterial Potential

Compounds structurally related to 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine have been synthesized and evaluated for their biological activities. The pyrimidine and pyrazole-linked amine derivatives have demonstrated notable insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, indicating their potential use in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).

2. Antitumor and Antimicrobial Properties

Pyrazole derivatives containing pyrimidin-4-amine moieties have been synthesized and characterized, revealing antitumor, antifungal, and antibacterial properties. This suggests potential pharmacological applications of these compounds in treating various diseases (Titi et al., 2020).

3. Antimicrobial Activity

Novel cyclopenta pyrido fused with pyrimidin-7-amines, which bear structural resemblance to this compound, have been synthesized and shown to possess pronounced antimicrobial properties, indicating their potential as antimicrobial agents (Sirakanyan et al., 2021).

4. Structural and Biological Activity Studies

Compounds structurally similar to this compound have been synthesized, and their structures have been analyzed through various spectroscopic methods. The relationship between their structure and biological activities, such as antitumor and antimicrobial effects, has been established, highlighting the significance of their structural components in biological efficacy (Liu et al., 2009).

5. Synthesis and Characterization for Various Applications

A range of studies focused on the synthesis and characterization of pyrazole and pyrimidine derivatives structurally related to this compound. These studies emphasize the potential of these compounds in various scientific applications, including their use as pesticides and in the pharmaceutical industry for their antitumor, antimicrobial, and other biological activities (Li-feng, 2011), (El‐Mekabaty et al., 2016), (Flores et al., 2006), (Shikhaliev et al., 2016), (Vavaiya et al., 2022), (Farouk et al., 2021), (Rahmouni et al., 2014), (Hafez et al., 2016), (Svete et al., 2015), (Vavaiya et al., 2022), (Liu et al., 2023), (El‐Mekabaty et al., 2017), (Moustafa et al., 2022), (Alam et al., 2018), (Zhang et al., 2016), (El-Essawy, 2010).

properties

IUPAC Name

2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5/c11-10-12-4-3-8(14-10)13-9-5-7(15-16-9)6-1-2-6/h3-6H,1-2H2,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLCOMIHIRXKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)NC3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 2,4-dichloropyrimidine (2.0 g, 13.5 mmol, 1.0 equiv.), EtOH (6 mL) and 3-cyclopropyl-1H-pyrazol-5-amine (20.3 g, 20.3 mmol, 1.5 equiv.) was stirred at room temperature for 8 h. The reaction mixture was filtered to afford compound 2-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.4 g, 45%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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